1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol
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Overview
Description
1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol is a chemical compound with the molecular formula C11H23NO It is a cyclohexyl derivative with an aminomethyl group and a propanol group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol typically involves the reaction of 2-methylcyclohexanone with formaldehyde and hydrogen cyanide to form the corresponding aminomethyl derivative. This intermediate is then reduced using hydrogen in the presence of a catalyst to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- 1-[1-(Aminomethyl)cyclohexyl]ethanol
- 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol
- 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol
Comparison: 1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol is unique due to the presence of both an aminomethyl group and a propanol group on the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be leveraged in specific research and industrial contexts.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclohexyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(13)11(8-12)7-5-4-6-9(11)2/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
JTRZYIQZDHEAES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCCC1C)CN)O |
Origin of Product |
United States |
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